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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917 Get Quote

A detailed examination of the structure-activity relationships (SAR) for analogs of 1,3-

benzodioxole reveals a scaffold with diverse biological activities, ranging from anticancer and

antimicrobial to enzyme inhibition. While specific SAR studies focusing on the 1,3-
benzodioxole-4-carbaldehyde isomer are limited in publicly available literature, a broader

analysis of the 1,3-benzodioxole core provides significant insights for researchers and drug

development professionals. This guide synthesizes experimental data to compare the

performance of various analogs and outlines the methodologies employed in their evaluation.

Anticancer Activity of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety is a key pharmacophore in a variety of anticancer agents.

Research has demonstrated that modifications to this core structure can significantly influence

cytotoxic activity against various cancer cell lines.

One study focused on novel 1,3-benzodioxole derivatives, highlighting the importance of

specific substitutions for potent antitumor effects. The compound (E)-3-(benzo[d][1]dioxol-5-yl)-

N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, designated as YL201,

emerged as a particularly strong candidate against MDA-MB-231 breast cancer cells, with an

IC₅₀ value of 4.92 ± 1.09 μM. This was notably more potent than the standard

chemotherapeutic agent 5-fluorouracil (5-Fu), which had an IC₅₀ of 18.06 ± 2.33 μM against the

same cell line. The design of these derivatives involved retaining the 1,3-benzodioxole ring,
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introducing a vinyl linker, and incorporating a trifluoromethylpiperazine group, all of which were

shown to contribute to the enhanced antitumor efficacy.[2]

Further in vitro assays demonstrated that YL201 could inhibit the proliferation, adhesion,

invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.[2] For

instance, at a concentration of 8 μM, YL201 reduced the proliferation rate to 23.30 ± 1.20%,

compared to 69.63 ± 3.63% for 5-Fu.[2] In vivo studies using chick embryo chorioallantoic

membrane (CAM) xenografts also showed that YL201 could inhibit tumor angiogenesis and

reduce tumor weight more effectively than 5-Fu.[2]

Another series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro

antitumor activity against a panel of human tumor cell lines. Among these, 6-(4-

aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as the most active

compound, demonstrating significant growth inhibitory activity on 52 different cell lines at

concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[3]

The table below summarizes the cytotoxic activity of selected 1,3-benzodioxole analogs

against various cancer cell lines.

Compound/An
alog

Cancer Cell
Line

IC₅₀ (μM)
Reference
Compound

IC₅₀ (μM)

YL201 MDA-MB-231 4.92 ± 1.09 5-fluorouracil 18.06 ± 2.33

YL201 HeLa Not specified 5-fluorouracil Not specified

YL201 A498 Not specified 5-fluorouracil Not specified

6-(4-

aminobenzoyl)-1,

3-benzodioxole-

5-acetic acid

methyl ester

52 human tumor

cell lines
0.1 - 10 Not applicable Not applicable

Antimicrobial and Other Biological Activities
Beyond cancer, 1,3-benzodioxole derivatives have been investigated for a range of other

biological activities, including their potential as antimicrobial agents and enzyme inhibitors.
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A series of 1,3-benzodioxole derivatives were synthesized and evaluated as inhibitors of

cyclooxygenase (COX) enzymes. One compound, 4f, was found to be the most potent inhibitor

of the COX-1 enzyme with an IC₅₀ of 0.725 µM.[1] Another compound, 3b, showed potent

activity against both COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 1.3 µM, respectively.[1]

The table below presents the inhibitory activity of selected 1,3-benzodioxole analogs against

COX enzymes.

Compound/An
alog

Target Enzyme IC₅₀ (μM)
Reference
Compound

Selectivity
Ratio (COX-
1/COX-2)

4f COX-1 0.725 Ketoprofen Not specified

3b COX-1 1.12 Ketoprofen 0.862

3b COX-2 1.3 Ketoprofen 0.862

4d COX-1 / COX-2 Not specified Ketoprofen 1.809

Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized 1,3-benzodioxole derivatives were commonly

evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are cultured in

appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells

per well and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 0.1 to 100 μM) for a specified period, typically 48 or 72 hours. A vehicle

control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.
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MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and the formazan crystals formed by

viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in

50% DMF).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition

of cell growth, is determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using a

colorimetric COX inhibitor screening assay kit.

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing

the respective enzyme, heme, and the test compound at various concentrations in a Tris-HCl

buffer.

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

Colorimetric Detection: The prostaglandin hydroperoxidase activity of COX is measured

colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-

phenylenediamine (TMPD) at 590 nm.

Data Analysis: The IC₅₀ values are calculated from the concentration-inhibition response

curves.
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Caption: General experimental workflow for assessing the cytotoxicity of 1,3-benzodioxole

analogs using the MTT assay.
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Caption: Logical relationship diagram summarizing key SAR findings for anticancer 1,3-

benzodioxole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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